3-(3-bromophenyl)-1H-pyrazol-4-amine
Overview
Description
3-(3-Bromophenyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring or the phenyl group.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
3-(3-Bromophenyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1H-pyrazol-4-amine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
3-(3-Chlorophenyl)-1H-pyrazol-4-amine: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position of the pyrazole ring.
Uniqueness
3-(3-Bromophenyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the bromine and amine groups, which can influence its reactivity and binding properties. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, while the amine group can provide additional sites for hydrogen bonding and nucleophilic reactions.
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWAJOCDHZIWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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